molecular formula C12H12N2O2 B2942207 4,5-Dimethoxy-2-phenylpyrimidine CAS No. 477857-51-5

4,5-Dimethoxy-2-phenylpyrimidine

Cat. No.: B2942207
CAS No.: 477857-51-5
M. Wt: 216.24
InChI Key: WEZMXXMSIFOFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of methoxy groups at positions 4 and 5, along with a phenyl group at position 2, imparts unique chemical properties to this compound.

Preparation Methods

The synthesis of 4,5-Dimethoxy-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 4,5-dimethoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,5-Dimethoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dimethoxy-2-phenylpyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-dimethoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-8-13-11(14-12(10)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZMXXMSIFOFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326380
Record name 4,5-dimethoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-51-5
Record name 4,5-dimethoxy-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.